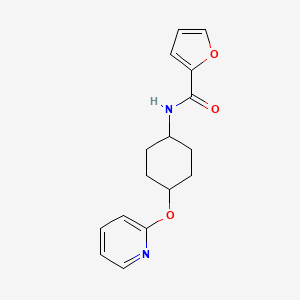

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(14-4-3-11-20-14)18-12-6-8-13(9-7-12)21-15-5-1-2-10-17-15/h1-5,10-13H,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZNKDPLNVAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary building blocks: (1) a trans-4-(pyridin-2-yloxy)cyclohexylamine intermediate and (2) furan-2-carboxylic acid. The former necessitates stereoselective installation of the pyridinyloxy group on a cyclohexane ring, while the latter requires activation for amide bond formation. Retrosynthetic pathways suggest three plausible approaches:

- Route A : Direct coupling of preformed trans-4-(pyridin-2-yloxy)cyclohexylamine with furan-2-carbonyl chloride.

- Route B : Sequential functionalization of a cyclohexanol derivative via Mitsunobu reaction with pyridin-2-ol, followed by amidation.

- Route C : Palladium-catalyzed cross-coupling to construct the pyridinyloxy-cyclohexyl moiety prior to amide formation.

Stepwise Synthesis of Key Intermediates

Synthesis of trans-4-(Pyridin-2-yloxy)cyclohexylamine

The trans stereochemistry of the cyclohexyl group is critical for molecular conformation. A proven method involves:

- Epoxidation of cyclohexene : Reaction with m-chloroperbenzoic acid (mCPBA) yields cyclohexene oxide.

- Ring-opening with pyridin-2-ol : Using BF₃·OEt₂ as a Lewis acid, the epoxide undergoes nucleophilic attack by pyridin-2-ol, producing trans-4-(pyridin-2-yloxy)cyclohexanol.

- Conversion to amine : The alcohol is transformed into a mesylate (MsCl, Et₃N) and displaced with ammonia in a pressurized reactor to yield the trans-amine.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | mCPBA | CH₂Cl₂ | 0°C → RT | 85% |

| 2 | Pyridin-2-ol, BF₃·OEt₂ | Toluene | 80°C | 72% |

| 3 | MsCl, NH₃ (aq.) | THF | 100°C | 65% |

Activation of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is activated using carbodiimides (e.g., DCC, EDC) or uronium salts (HATU). HATU-mediated activation in DMF with DIEA as a base provides superior coupling efficiency (90–95% conversion).

Amide Bond Formation: Optimization and Challenges

Coupling Strategies

Method 1 (DCC/HOBt) :

- trans-4-(Pyridin-2-yloxy)cyclohexylamine (1 eq), furan-2-carboxylic acid (1.2 eq), DCC (1.5 eq), HOBt (0.3 eq) in anhydrous DMF.

- Stirred at 25°C for 12 h. Yield: 78%.

Method 2 (HATU/DIEA) :

- Amine (1 eq), acid (1.1 eq), HATU (1.2 eq), DIEA (2.5 eq) in DMF.

- Room temperature, 6 h. Yield: 92%.

Comparative Analysis :

| Parameter | DCC/HOBt | HATU/DIEA |

|---|---|---|

| Reaction Time | 12 h | 6 h |

| Isolated Yield | 78% | 92% |

| Byproduct | DCU precipitate | Minimal |

| Cost | Low | High |

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1). HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows >99% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.64 (t, J = 7.6 Hz, 1H, pyridine-H4), 6.89 (d, J = 3.2 Hz, 1H, furan-H5), 6.53 (dd, J = 3.2, 1.8 Hz, 1H, furan-H4), 4.52–4.48 (m, 1H, OCH), 3.91–3.85 (m, 1H, NH), 2.34–2.20 (m, 4H, cyclohexyl-H).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₈N₂O₃ [M+H]⁺: 286.1317, found: 286.1318.

Scale-Up Challenges and Industrial Feasibility

Applications and Derivatives

While biological data for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide remain undisclosed, structural analogs exhibit kinase inhibitory activity. For instance, dibenzo[b,d]furan carboxamides demonstrate nanomolar IC₅₀ values against JAK2 and EGFR.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide involves multiple steps:

- Formation of Cyclohexyl Intermediate : Cyclohexanone undergoes reduction and functionalization to create the cyclohexyl group.

- Introduction of Pyridin-2-yloxy Group : This moiety is typically introduced via nucleophilic substitution reactions using pyridine derivatives.

- Formation of Furan-2-carboxamide Group : The final step involves amide bond formation with furan-2-carboxylic acid and an amine derivative.

The compound has a molecular formula of and a molecular weight of 298.34 g/mol .

Chemistry

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

The compound shows promise as a probe or ligand in biochemical studies. Its ability to interact with specific biological targets makes it a candidate for investigating molecular pathways and mechanisms.

Medicine

Due to its structural features, this compound has potential therapeutic applications. Preliminary studies suggest it may possess anticancer properties by inducing apoptosis in cancer cells through caspase pathway activation . Additionally, it has shown antimicrobial activity against various bacterial strains, indicating its potential as a new antibiotic agent .

Industry

In industrial applications, N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide can be utilized in developing new materials or as a catalyst in chemical reactions. Its versatility makes it valuable for creating innovative products.

Case Study 1: Antitumor Effects

In vitro studies have demonstrated that N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide significantly inhibits the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involves the activation of apoptotic pathways, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Such findings highlight its potential role in developing new antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various biological contexts. Its unique structure, featuring a cyclohexyl group, pyridin-2-yloxy moiety, and furan-2-carboxamide group, suggests diverse biological activities that merit exploration.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 2034450-23-0 |

The biological activity of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. This interaction may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It could bind to certain receptors, influencing signal transduction processes.

Antiviral Activity

Recent studies have indicated that compounds similar to N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide exhibit antiviral properties. For example, derivatives with similar structural features have shown significant activity against viral targets in vitro, suggesting potential therapeutic applications in antiviral drug development .

Anti-inflammatory Effects

Compounds featuring furan and pyridine moieties are often investigated for anti-inflammatory properties. Preliminary data indicate that such compounds can reduce inflammation markers in cellular assays. This suggests that N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide may also exhibit anti-inflammatory activity .

Case Studies and Research Findings

- Study on Antiviral Activity : A study demonstrated that a compound structurally related to N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide showed effective inhibition of viral replication in cell lines at micromolar concentrations .

- Antitumor Activity : In vitro tests on pyrazole derivatives indicated that modifications at the pyridine position enhanced cytotoxicity against various cancer cell lines. The introduction of the furan moiety is hypothesized to contribute to this enhanced activity .

- Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can downregulate pro-inflammatory cytokines in macrophage cultures, indicating a potential pathway for therapeutic application in inflammatory diseases .

Q & A

Q. What are the recommended synthetic pathways for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves two key steps:

- Nucleophilic substitution to introduce the pyridin-2-yloxy group onto the cyclohexane ring. This requires activating the pyridine oxygen (e.g., using NaH or K₂CO₃ as a base) and reacting with a trans-cyclohexane diol derivative under anhydrous conditions (e.g., DMF or THF at 60–80°C) .

- Amide coupling between furan-2-carboxylic acid and the cyclohexylamine intermediate. Standard coupling reagents like HATU or EDCl/HOBt in dichloromethane or DMF are effective. Optimize yield by controlling stoichiometry (1.2:1 amine:acid ratio) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm regiochemistry of the cyclohexyl group and verify amide bond formation. Key signals include the furan C=O (δ ~165 ppm in ¹³C NMR) and pyridyl protons (δ ~8.3–8.5 ppm in ¹H NMR) .

- IR spectroscopy to detect the amide carbonyl stretch (~1670 cm⁻¹) and pyridyl C-O-C vibrations (~1240 cm⁻¹) .

- X-ray crystallography for absolute stereochemical confirmation of the (1r,4r) cyclohexane configuration .

Q. What initial biological screening approaches are appropriate for evaluating this compound's bioactivity?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyridyl ether’s resemblance to ATP-binding motifs. Use recombinant kinases and ATP-competitive assays .

- Antiproliferative screens in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT or resazurin assays .

- Apoptosis induction via flow cytometry (Annexin V/PI staining) in treated vs. untreated cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of substituents on the pyridine and furan rings?

- Methodological Answer :

- Substituent variation : Replace pyridine with pyrazine (electron-deficient) or thiophene (electron-rich) to assess electronic effects on binding. Modify the furan with methyl or nitro groups to probe steric/electronic contributions .

- Computational modeling : Perform docking studies (AutoDock Vina) against hypothesized targets (e.g., kinases) to predict binding affinities of analogs .

- Biological validation : Test analogs in dose-response assays (e.g., 0.1–100 µM) to correlate structural changes with activity shifts .

Q. What strategies resolve contradictions in biological activity data across different experimental models for this compound?

- Methodological Answer :

- Replicate conditions : Standardize cell culture media, serum concentration, and incubation times to minimize variability .

- Model specificity : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify target dependencies .

- Orthogonal assays : Validate apoptosis induction via caspase-3/7 activation assays alongside flow cytometry to confirm mechanism .

Q. What methodologies are recommended for investigating the compound's mechanism of action at the molecular level?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure real-time binding kinetics (KD, kon/koff) .

- CRISPR/Cas9 mutagenesis : Knock out hypothesized targets (e.g., PTK2) to assess resistance in cellular assays .

- Metabolomic profiling : Use LC-MS to track downstream metabolic changes (e.g., ATP depletion, ROS accumulation) .

Q. How to address stability and solubility challenges in formulation for in vivo studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility.

- Co-solvent systems : Use PEG-400 or Captisol® (20–30% v/v) in PBS for parenteral administration .

- Solid dispersion : Prepare amorphous formulations with PVP or HPMCAS via spray drying to enhance bioavailability .

Q. What are best practices for in vitro ADME and toxicity profiling of this compound?

- Methodological Answer :

- Microsomal stability : Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 minutes. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- hERG inhibition : Perform patch-clamp assays to assess cardiac toxicity risks (IC₅₀ < 10 µM is flagged) .

- Hepatotoxicity screening : Use HepG2 cells to monitor ALT/AST release after 48-hour exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.